molecular formula C9H9BrO3 B13187494 3-(Bromomethyl)-4-methoxybenzoic acid

3-(Bromomethyl)-4-methoxybenzoic acid

Cat. No.: B13187494
M. Wt: 245.07 g/mol
InChI Key: VDEXTRBACXXFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-4-methoxybenzoic acid (CAS 857599-97-4) is a versatile benzoic acid derivative with the molecular formula C9H9BrO3 and a molecular weight of 245.07 . This compound is characterized by the simultaneous presence of a carboxylic acid group and a bromomethyl group on a methoxy-substituted benzene ring, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research . The bromomethyl group serves as a reactive handle for further functionalization, for instance, through nucleophilic substitution reactions, while the carboxylic acid can be used to form amide or ester linkages. This reactivity profile makes it a useful intermediate for constructing more complex molecules, particularly in the synthesis of potential active pharmaceutical ingredients (APIs) and other fine chemicals. As a key intermediate, it can be applied in the development of novel compounds for various research areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

3-(bromomethyl)-4-methoxybenzoic acid

InChI

InChI=1S/C9H9BrO3/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-4H,5H2,1H3,(H,11,12)

InChI Key

VDEXTRBACXXFRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CBr

Origin of Product

United States

Methodological & Application

Step-by-step synthesis of 3-(Bromomethyl)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This application note details the synthesis of 3-(Bromomethyl)-4-methoxybenzoic acid , a critical benzylic bromide intermediate used in the development of peptidoleukotriene antagonists, kinase inhibitors, and other pharmacophores. The presence of the benzylic bromide functionality allows for facile nucleophilic substitution (SN2) to introduce diverse heterocycles or amine pharmacophores, while the carboxylic acid moiety serves as a handle for further coupling or solubility modulation.

Safety Advisory (Critical):

  • Lachrymator Hazard: Benzylic bromides are potent lachrymators (tear gas agents). All operations must be conducted in a properly functioning chemical fume hood.[1]

  • Skin/Eye Irritant: Direct contact can cause severe burns. Double-gloving (Nitrile/Laminate) and eye protection are mandatory.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis is designed around the Wohl-Ziegler Bromination , utilizing N-bromosuccinimide (NBS) as the bromine source and a radical initiator (AIBN or Benzoyl Peroxide).

Why this route?

  • Selectivity: Radical bromination targets the benzylic position over the aromatic ring, avoiding electrophilic aromatic substitution (EAS) byproducts that would occur with elemental bromine (

    
    ) in the presence of the activating methoxy group.
    
  • Substrate Stability: To prevent interference from the acidic proton of the carboxylic acid (which can lead to solubility issues or side reactions), the protocol recommends proceeding via the methyl ester intermediate , followed by controlled hydrolysis.

Mechanistic Pathway (DOT Visualization)

Synthesispathway SM 3-Methyl-4-methoxybenzoic Acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4) SM->Step1 Inter1 Methyl 3-methyl-4-methoxybenzoate Step1->Inter1 Step2 Step 2: Wohl-Ziegler Bromination (NBS, AIBN, Reflux) Inter1->Step2 Radical Mechanism Inter2 Methyl 3-(bromomethyl)-4-methoxybenzoate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Product 3-(Bromomethyl)-4-methoxybenzoic Acid (Target) Step3->Product

Figure 1: Synthetic workflow from the commercially available 3-methyl-4-methoxybenzoic acid to the target benzylic bromide.

Detailed Experimental Protocols

Phase 1: Esterification (Protection)

Rationale: Protecting the carboxylic acid improves solubility in non-polar solvents required for radical bromination and prevents acid-catalyzed side reactions.

Reagents:

  • 3-Methyl-4-methoxybenzoic acid (1.0 equiv)[2]

  • Methanol (Solvent/Reagent, excess)

  • Sulfuric Acid (

    
    , catalytic)
    

Protocol:

  • Dissolve 3-methyl-4-methoxybenzoic acid in Methanol (concentration ~0.5 M).

  • Add concentrated

    
     (0.1 equiv) dropwise.
    
  • Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of acid.

  • Concentrate in vacuo.[3][4] Dissolve residue in Ethyl Acetate.

  • Wash with Sat.

    
     (to remove trace acid) and Brine.
    
  • Dry over

    
    , filter, and concentrate to yield Methyl 3-methyl-4-methoxybenzoate .
    
Phase 2: Wohl-Ziegler Bromination (The Critical Step)

Rationale: This step installs the bromide at the benzylic position. The use of NBS maintains a low concentration of


, favoring radical substitution over ring bromination.

Table 1: Reaction Components

ComponentRoleSpecificationStoichiometry
Methyl 3-methyl-4-methoxybenzoate SubstrateDry, >98% Purity1.0 equiv
N-Bromosuccinimide (NBS) Bromine SourceRecrystallized*1.05 – 1.1 equiv
AIBN (Azobisisobutyronitrile)Radical Initiatorstored at 4°C0.05 equiv
Acetonitrile or Chlorobenzene SolventAnhydrous, Degassed0.2 M

*Note: Commercial NBS often contains HBr/Br2, which can cause side reactions. Recrystallization from water is recommended for high-precision work.

Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure the system is dry.[3]

  • Dissolution: Dissolve the ester (from Phase 1) in the chosen solvent (Acetonitrile is preferred for greener processing; Chlorobenzene is a classic alternative).

  • Reagent Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv) to the stirring solution.

  • Initiation: Heat the mixture to reflux (approx. 80-85°C for MeCN).

    • Observation: The reaction is often exothermic once initiated. Ensure stirring is vigorous.

  • Monitoring: Monitor by HPLC or TLC. The reaction is typically complete in 2–4 hours.

    • Endpoint: Succinimide (byproduct) will float to the top (in CCl4/PhCl) or dissolve (in MeCN).

  • Workup:

    • Cool to room temperature.[3][5][6]

    • Concentrate the solvent.[4]

    • Redissolve in Ethyl Acetate or Dichloromethane.

    • Wash with water (

      
      ) to remove succinimide.[7]
      
    • Dry over

      
       and concentrate.
      
    • Purification: If necessary, recrystallize from Hexane/EtOAc to obtain Methyl 3-(bromomethyl)-4-methoxybenzoate .

Phase 3: Hydrolysis (Deprotection)

Rationale: Controlled hydrolysis restores the carboxylic acid without displacing the sensitive benzylic bromide.

Protocol:

  • Dissolve the brominated ester in THF/Water (3:1).

  • Add Lithium Hydroxide (LiOH, 1.1 equiv) at 0°C. Avoid excess heat or strong bases like NaOH at high temps to prevent

    
     displacement of the bromide by hydroxide.
    
  • Stir at 0°C to Room Temperature for 1–2 hours.

  • Acidification: Carefully acidify with 1N HCl to pH ~3.

  • Isolation: Extract with Ethyl Acetate (

    
    ). Dry organic layers and concentrate.[3][5]
    
  • Final Purification: Recrystallize from Ethanol/Water or Toluene to yield pure 3-(Bromomethyl)-4-methoxybenzoic acid .

Quality Control & Validation

Table 2: Analytical Specifications

MethodExpected SignalStructural Confirmation
1H NMR (DMSO-d6)

~4.6-4.8 ppm (s, 2H)
Confirms Benzylic

1H NMR (DMSO-d6)

~3.8-3.9 ppm (s, 3H)
Confirms Methoxy

LC-MS [M-H]- or [M+H]+Confirms Molecular Weight (Br isotope pattern 1:1)
Melting Point Distinct sharp rangeIndicates Purity (vs. starting material)

References

  • BenchChem. (2025).[3][6][8] Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. Retrieved from

  • Royal Society of Chemistry. (2024). Supporting Information: General procedures for benzylic bromination. Retrieved from

  • Sigma-Aldrich. (2025).[8] Safety Data Sheet: 3-(Bromomethyl)-4-methoxybenzoic acid. Retrieved from

  • Google Patents. (2021). Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. DE19531164A1. Retrieved from

Sources

Application Note: 3-(Bromomethyl)-4-methoxybenzoic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 3-(Bromomethyl)-4-methoxybenzoic acid (BMMBA) as a heterobifunctional linker in bioconjugation.

Executive Summary & Chemical Logic

3-(Bromomethyl)-4-methoxybenzoic acid is a specialized heterobifunctional linker used to construct stable thioether-linked bioconjugates. Unlike standard maleimide linkers, which can undergo retro-Michael addition (leading to payload loss in plasma), the benzyl bromide moiety forms a permanent, non-reversible thioether bond with cysteine residues.

The Structural Advantage

The molecule possesses two orthogonal reactive handles:[1]

  • Carboxylic Acid (C-1): Available for activation (e.g., NHS-ester) to couple with primary amines (Lysine residues or amine-containing payloads).

  • Bromomethyl Group (C-3): An alkylating agent that reacts rapidly and selectively with sulfhydryl groups (Thiols) at physiological pH (7.5–8.5).

Why the Methoxy Group? The 4-methoxy substituent (ortho to the bromomethyl group) functions as an Electron Donating Group (EDG).

  • Reactivity Tuning: It modulates the electrophilicity of the benzylic carbon, balancing reactivity to prevent rapid hydrolysis while maintaining high specificity for thiols over amines.

  • Solubility: The methoxy group disrupts the planarity and symmetry of the benzoate core, potentially improving the solubility of hydrophobic payloads in organic cosolvents.

Bioconjugation Strategy & Workflow

The most robust workflow involves a two-stage process: "Payload First" .

  • Stage 1 (Organic Phase): Coupling the linker's acid group to an amine-containing payload (Drug/Fluorophore) to create a reactive "Linker-Payload" intermediate.

  • Stage 2 (Aqueous Phase): Conjugating the Linker-Payload to a thiol-containing biomolecule (Antibody/Protein).

Note: Attempting to conjugate the acid to a protein lysine first is discouraged, as the bromomethyl group may hydrolyze or crosslink promiscuously during the amide coupling steps.

Workflow Visualization

BioconjugationWorkflow cluster_0 Organic Phase Synthesis cluster_1 Aqueous Bioconjugation Linker 3-(Bromomethyl)-4- methoxybenzoic acid ActivatedLinker Activated Ester (NHS-Linker) Linker->ActivatedLinker 1. Activation (EDC/NHS) Payload Amine-Payload (Drug/Dye) Intermediate Reactive Intermediate (Bromo-Linker-Payload) Payload->Intermediate ActivatedLinker->Intermediate 2. Amide Coupling (+ Payload) Conjugate Final Bioconjugate (Thioether Linked) Intermediate->Conjugate Protein Protein (Reduced Cysteines) Protein->Conjugate 3. Alkylation (pH 8.0)

Caption: Two-stage conjugation workflow ensuring linker stability and directional coupling.

Experimental Protocols

Protocol A: Synthesis of Reactive Linker-Payload (Amide Coupling)

Objective: Attach the linker to an amine-containing drug/molecule via the carboxylic acid, preserving the bromomethyl group.

Materials:

  • 3-(Bromomethyl)-4-methoxybenzoic acid.[2][3][4]

  • Amine-containing Payload (e.g., Doxorubicin, MMAE, or Fluorophore).

  • Coupling Agents: HATU or EDC/NHS.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step:

  • Activation: Dissolve 3-(Bromomethyl)-4-methoxybenzoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes at 0°C under nitrogen.

    • Critical Checkpoint: Do not use alcohols (MeOH/EtOH) as solvents; they will react with the activated acid and potentially the bromide.

  • Coupling: Add the Amine-Payload (0.9 eq) dropwise to the activated mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.

    • Target Mass: Mass of Payload + 243.05 Da (Linker fragment) - 18 Da (H2O loss).

    • Observation: Look for the characteristic isotopic pattern of Bromine (1:1 ratio of M and M+2) in the mass spectrum.

  • Purification: Purify via Semi-prep HPLC (Reverse Phase C18) using a Water/Acetonitrile gradient (+0.1% TFA).

    • Note: Avoid basic buffers during purification to prevent hydrolysis of the bromomethyl group.

  • Storage: Lyophilize immediately. Store the "Bromo-Linker-Payload" at -20°C under argon.

Protocol B: Cysteine-Selective Bioconjugation

Objective: Conjugate the Bromo-Linker-Payload to a protein (e.g., Antibody) via reduced interchain cysteines.

Reactivity Profile Table:

Parameter Condition Reason
Optimal pH 7.5 – 8.5 Balances Thiol nucleophilicity (S-) vs. Hydrolysis risk.
Buffer PBS + EDTA EDTA (5-10 mM) prevents metal-catalyzed oxidation of thiols.
Cosolvent DMSO / DMA Required to solubilize the hydrophobic Linker-Payload.

| Temperature | 4°C to 25°C | Lower temp reduces hydrolysis; RT accelerates conjugation. |

Step-by-Step:

1. Protein Preparation (Reduction)[1]
  • Dilute the antibody/protein to 5–10 mg/mL in Conjugation Buffer (PBS, pH 7.4, 5 mM EDTA).

  • Add TCEP (Tris(2-carboxyethyl)phosphine) at a molar excess of 2.5–3.0 equivalents per disulfide bond desired for reduction.

  • Incubate at 37°C for 1 hour.

  • Optional: If using DTT, you must remove excess DTT via a desalting column (Zeba Spin or PD-10) before proceeding. TCEP does not strictly require removal but is recommended.

2. Conjugation Reaction
  • Preparation of Linker Stock: Dissolve the "Bromo-Linker-Payload" (from Protocol A) in anhydrous DMSO to a concentration of 10 mM.

  • Addition: Add the Linker stock to the reduced protein solution.

    • Stoichiometry: Use 5–10 molar equivalents of Linker per free thiol group.

    • Solvent Limit: Keep final DMSO concentration < 10% (v/v) to prevent protein precipitation.[1]

  • Incubation: Gently mix and incubate at RT for 2–4 hours or 4°C overnight . Protect from light.

    • Mechanism:[1][2][5][] The Thiolate attacks the CH2-Br carbon, displacing Bromide (SN2 reaction).

3. Quenching & Purification
  • Quenching: Add N-Acetylcysteine (NAC) (10 mM final concentration) to quench unreacted benzyl bromide groups. Incubate for 20 mins.

  • Purification: Remove excess small molecules using Size Exclusion Chromatography (SEC) or extensive dialysis against PBS.

  • QC Analysis:

    • HIC-HPLC: Determine Drug-to-Antibody Ratio (DAR) based on hydrophobicity shifts.

    • SEC-HPLC: Check for aggregation (benzyl bromides can cause hydrophobic aggregation).

Troubleshooting & Critical Checkpoints

Issue: Hydrolysis of the Linker

Symptom: LC-MS shows a mass shift of -Br (+79.9) and +OH (+17.0), resulting in a net mass change of -63 Da relative to the starting material. Cause: The bromomethyl group hydrolyzed to a hydroxymethyl group before conjugation. Solution:

  • Ensure the "Bromo-Linker-Payload" stock is made in anhydrous DMSO/DMF immediately before use.

  • Do not store the stock solution; prepare fresh.

  • Verify the pH of the conjugation buffer is not > 9.0.

Issue: Non-Specific Conjugation

Symptom: Higher DAR than expected; conjugation observed on non-reduced proteins. Cause: At high pH (> 8.5) or high excess, benzyl bromides can react with Histidine (imidazole) or Lysine (amine) residues. Solution:

  • Strictly control pH at 7.5–8.0.

  • Titrate the molar excess of the linker (reduce from 10eq to 5eq).

Issue: Precipitation

Symptom: Protein solution becomes cloudy upon adding the linker. Cause: The hydrophobic nature of the methoxy-benzyl core and the payload. Solution:

  • Add Propylene Glycol or PEG (up to 10%) to the buffer.

  • Add the linker slowly while vortexing.

References

  • Preparation of Bromomethyl-benzoic acid derivatives

    • Source: Google P
    • Context: Describes the synthesis of 3-bromo-4-methoxybenzoic acid deriv
    • Link:

  • Bioconjugation using 4-(Bromomethyl)benzoic acid (Analogous Protocol)

    • Source: BenchChem Application Notes.[1]

    • Context: Detailed protocol for using the para-isomer, which serves as the foundational method for the methoxy-substituted variant.
    • Link:

  • Reactivity of Benzyl Halides with Cysteine

    • Source:Biochemistry (via Western Kentucky University).
    • Context: Mechanistic insight into the reaction of halomethyl groups with thiols and nucleosides.
    • Link:

  • Cysteine Bioconjugation Chemistry Overview

    • Source:PMC - NIH.
    • Context: Review of fast cysteine bioconjugation chemistries, comparing benzylic halides to maleimides.
    • Link:

Sources

Application of 3-(Bromomethyl)-4-methoxybenzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Anisic Linker" Strategy

3-(Bromomethyl)-4-methoxybenzoic acid (CAS 52750-45-9) represents a high-value bifunctional scaffold in medicinal chemistry, widely utilized for its ability to introduce a 4-methoxy-3-carboxybenzyl moiety into bioactive small molecules.

This compound serves as a critical "divergent linker" in Fragment-Based Drug Discovery (FBDD). Its utility stems from the orthogonal reactivity of its two functional handles:

  • The Electrophilic Warhead: The benzylic bromide (C3 position) is highly reactive toward nucleophiles (

    
    ), allowing for the rapid attachment of nitrogen-containing heterocycles, thiols, or phenoxides.
    
  • The Anchoring Motif: The carboxylic acid (C1 position) serves as a stable attachment point for amidation or esterification, often functioning as the "polar head group" required for receptor binding (e.g., in GPCRs or PPAR agonists).

Key Applications:

  • GPCR Antagonists: Synthesis of receptor ligands requiring a basic amine tethered to an acidic tail.

  • Kinase Inhibitors: Introduction of solvent-exposed solubilizing groups via the benzylic position.

  • Peptidomimetics: Acting as a rigidified phenylalanine or tyrosine mimetic.

Chemical Profile & Reactivity Map

  • IUPAC Name: 3-(Bromomethyl)-4-methoxybenzoic acid

  • Molecular Formula:

    
    [1]
    
  • MW: 245.07 g/mol [1]

  • Physical State: Off-white to pale yellow solid.

  • Stability: Moisture sensitive (benzylic bromide hydrolysis); Lachrymator.

Reactivity Logic (Graphviz Diagram)

The following diagram illustrates the divergent synthetic pathways accessible from this intermediate.

ReactivityMap Core 3-(Bromomethyl)-4- methoxybenzoic acid Ester Methyl Ester (Protection) Core->Ester MeOH, H+ Amide Amide Coupling (Scaffold Attachment) Core->Amide R-NH2, HATU Amine Benzylamine Deriv. (GPCR Ligands) Core->Amine Sec. Amine, K2CO3 Ether Benzyl Ether (Solubility Tags) Core->Ether R-OH, NaH Lactam Isoindolinone-like (Bridged/Fused Systems) Amide->Lactam Intramolecular Cyclization (if applicable)

Figure 1: Divergent synthetic pathways. The benzylic bromide allows for


 derivatization, while the carboxylic acid facilitates amide coupling.

Application Note: Synthesis of GPCR Ligands

A primary application of this scaffold is in the synthesis of G-Protein Coupled Receptor (GPCR) antagonists, specifically those targeting chemokine receptors (e.g., CCR5, CXCR4) or Angiotensin II receptors. These targets often require a pharmacophore consisting of a basic nitrogen (for salt bridge formation) linked to a lipophilic core and an acidic tail.

Mechanistic Insight: The 4-methoxy group acts as an electron-donating substituent (EDG), which stabilizes the transition state during benzylic substitution but also deactivates the ring toward further nucleophilic aromatic substitution (


). This ensures that reactions are highly chemoselective for the benzylic position.
Case Study: Synthesis of a PPAR Agonist Precursor

In the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, the 3-(bromomethyl)-4-methoxybenzoic acid scaffold is used to link a "tail" (lipophilic domain) to the "head" (acidic domain).

Workflow:

  • Protection: Esterification of the carboxylic acid (protects against side reactions with bases).

  • Coupling:

    
     displacement of the bromide with a phenol or thiol containing the lipophilic tail.
    
  • Deprotection: Hydrolysis of the ester to reveal the active carboxylic acid.

Detailed Experimental Protocols

Protocol A: Selective N-Alkylation (The "Warhead" Reaction)

Objective: To attach a secondary amine pharmacophore to the benzyl position without affecting the carboxylic acid (or using the acid as a handle).

Reagents:

  • Substrate: 3-(Bromomethyl)-4-methoxybenzoic acid methyl ester (Note: Ester protection is recommended to prevent zwitterion formation and improve solubility).

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperazine derivative) (1.1 equiv).

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (1.5 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

Step-by-Step Methodology:

  • Preparation: Dissolve the methyl ester of the starting material (1.0 mmol) in anhydrous MeCN (5 mL) under an inert atmosphere (

    
    ).
    
  • Activation: Add

    
     (2.0 mmol) and stir at Room Temperature (RT) for 10 minutes.
    
  • Addition: Add the secondary amine (1.1 mmol) dropwise.

    • Critical Control Point: If the amine is a salt (e.g., HCl salt), add an extra equivalent of base.

  • Reaction: Stir at 40–50°C for 4–6 hours. Monitor by LC-MS.

    • Note: Avoid refluxing temperatures (>80°C) to prevent elimination or hydrolysis of the ester.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: The crude residue is typically pure enough for the next step.[2] If necessary, purify via Flash Column Chromatography (Hexane/EtOAc).

Data Interpretation (Expected Results):

  • LC-MS: Disappearance of the bromide peak (M+ and M+2 pattern absent) and appearance of the amine adduct (M+H).

  • 1H NMR: The benzylic protons (

    
    ) typically shift from ~4.5 ppm to ~3.5 ppm (
    
    
    
    ) upon substitution.
Protocol B: Library Synthesis Workflow (Parallel Chemistry)

Objective: High-throughput generation of amide analogs using the carboxylic acid handle.

Workflow Step1 Step 1: Esterification (MeOH, SOCl2) Step2 Step 2: Bromide Displacement (Diverse Amines R1-NH-R2) Step1->Step2 Step3 Step 3: Saponification (LiOH, THF/H2O) Step2->Step3 Step4 Step 4: Amide Coupling (Diverse Amines R3-NH2) Step3->Step4

Figure 2: Sequential functionalization strategy for library generation.

Methodology:

  • Saponification: Dissolve the alkylated ester (from Protocol A) in THF/Water (3:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours. Acidify to pH 3 with 1N HCl. Extract with EtOAc.

  • Amide Coupling:

    • Dissolve the free acid (1.0 equiv) in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.

    • Add the diverse primary amine (1.2 equiv).

    • Stir at RT for 12 hours.

  • Validation: Check purity via HPLC.

Safety & Handling Guidelines

  • Lachrymator Hazard: Benzylic bromides are potent lachrymators (tear gas agents).

    • Protocol: Always handle in a functioning fume hood.

    • Decontamination:[3] Quench glassware with a dilute solution of ammonia or sodium thiosulfate before removing from the hood.

  • Moisture Sensitivity: The C-Br bond is susceptible to hydrolysis, forming the benzyl alcohol. Store the solid under Nitrogen/Argon at 4°C.

References

  • Source: "Synthesis of 3-substituted-4-methoxybenzoic acid derivatives." Journal of Medicinal Chemistry. (General reference for the chemotype).
  • Application in Kinase Inhibitors

    • Source: (Molecules 2010, 15, 4261-4266).[4]

    • Context: While using a hydroxy-analog, this paper establishes the synthetic utility of the 3,4-disubstituted benzoic acid scaffold in constructing kinase inhibitors like Bosutinib.[5]

  • Commercial Availability & Properties

    • Source:.

    • Context: Verification of chemical identity and commercial availability for research.
  • Reaction Mechanisms (Alkylation)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Bromomethyl)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TCH-BRM-4MB Subject: Purification Protocols & Troubleshooting for Crude 3-(Bromomethyl)-4-methoxybenzoic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Case Overview & Chemical Context

You are dealing with 3-(Bromomethyl)-4-methoxybenzoic acid (CAS: 99-58-1). This intermediate is typically synthesized via Wohl-Ziegler radical bromination of 3-methyl-4-methoxybenzoic acid using N-Bromosuccinimide (NBS).

Critical Stability Warning:

  • Lachrymator: Benzylic bromides are potent eye irritants.[1] Handle only in a fume hood.

  • Hydrolysis Risk: The benzylic bromide moiety is highly electrophilic.[1] It hydrolyzes to the benzyl alcohol in the presence of water/bases and can form the ethyl ether if recrystallized from hot ethanol.[1] Avoid nucleophilic solvents (alcohols, amines) during heating steps.

Diagnostic Matrix: Identify Your Impurity

Before selecting a protocol, confirm the nature of your crude mixture using


H NMR.
Impurity TypeSourceDiagnostic Signal (

H NMR, DMSO-

approx)
Removal Strategy
Succinimide NBS ByproductSinglet ~2.7–2.9 ppm (

)
Protocol A (Aqueous Wash)
Starting Material (SM) Incomplete RxnSinglet ~2.1–2.3 ppm (

)
Protocol B (Recrystallization)
Dibromo Species Over-brominationMethine proton downfield of product

Protocol B (Fractional Cryst.)
Hydrolysis Product Wet solvent/workupSinglet ~4.5 ppm (

)
Dry solvents; difficult to separate.[1]

Troubleshooting Guides (FAQ Format)

Q1: The crude solid contains significant amounts of succinimide.[2] How do I remove it without losing my product?

A: Succinimide is highly water-soluble, whereas your product (an aromatic acid with a bromine/methoxy group) is sparingly soluble in cold water.

  • If your crude is a solid: Pulverize the solid and slurry it in ice-cold water for 15 minutes.[1] Filter and dry.[1][2][3][4][5]

  • If your crude is an oil/solution: Dissolve in Ethyl Acetate (EtOAc) and wash 3x with water.[1] The succinimide partitions into the aqueous phase.[1]

  • Note: Do not use basic water (e.g., NaOH/NaHCO

    
    ) to "wash" the organic layer, as this will deprotonate your benzoic acid, pulling it into the water, or hydrolyze the bromide.
    
Q2: I see ~10% starting material (methyl analog). Can I separate this by column chromatography?

A: Chromatography is not recommended as the primary purification method for this compound.[1]

  • Streaking: Free carboxylic acids streak badly on silica unless doped with acetic acid (which is messy).[1]

  • Degradation: Benzylic bromides can degrade on slightly acidic silica over long elution times.[1] Solution: Use Protocol B (Recrystallization) .[1] The polarity difference between the methyl-SM and the bromomethyl-product is insufficient for easy flash separation, but the crystal lattice energy differences usually favor the separation of the brominated product in non-polar/polar solvent mixtures.

Q3: Which solvent system is best for recrystallization?

A: Avoid simple alcohols (MeOH, EtOH) due to the risk of solvolysis (forming the benzyl ether).

  • Primary Recommendation: Ethyl Acetate / n-Heptane (or Hexanes) .[1][6]

  • Alternative: Toluene . The product is soluble in hot toluene and crystallizes upon cooling.[1] Toluene is excellent for removing non-polar impurities.[1]

Detailed Purification Protocols

Protocol A: Workup & Succinimide Removal

Use this if the reaction was performed in non-polar solvents (CCl


, Benzene, Chlorobenzene).
  • Cool the reaction mixture to 0°C. Succinimide will precipitate (it floats in CCl

    
    /Chlorobenzene).
    
  • Filter the cold mixture. Discard the solid (mostly succinimide).[1]

  • Evaporate the filtrate to dryness to obtain the crude solid.

  • Resuspend the crude solid in Ethyl Acetate (approx. 10 mL per gram of crude).

  • Wash the organic layer with water (3

    
     volume).[1]
    
    • Mechanism:[1][6][7] Succinimide

      
       is low; it migrates to water.[1] The benzoic acid product remains in EtOAc due to the acidic pH of the unbuffered water preventing deprotonation.[1]
      
  • Dry over anhydrous MgSO

    
    , filter, and concentrate.
    
Protocol B: Recrystallization (Final Polish)

Target: Removal of Starting Material and Dibromo impurities.

  • Place the crude solid in an Erlenmeyer flask.

  • Add Ethyl Acetate (EtOAc) . Heat to mild reflux (approx. 70°C).[1]

  • Add EtOAc dropwise until the solid just dissolves.[1]

  • Remove from heat.[1] Slowly add n-Heptane (or Hexane) until a faint, persistent cloudiness appears.

  • Add 1-2 drops of EtOAc to clear the solution again.[1]

  • Slow Cooling: Let the flask sit at room temperature for 2 hours. Do not disturb.

    • Why: Rapid cooling traps impurities.[1] Slow cooling builds a pure crystal lattice.[1]

  • Cryo-Crystallization: Move the flask to 4°C (fridge) for overnight maturation.

  • Filtration: Collect crystals via vacuum filtration.[1][3] Wash the cake with cold Heptane/EtOAc (3:1 mixture).

  • Drying: Vacuum dry at <40°C. (High heat can cause degradation).[1]

Workflow Visualization

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Post-NBS Bromination) SolventCheck Reaction Solvent Used? Start->SolventCheck NonPolar Non-Polar (CCl4, Chlorobenzene) SolventCheck->NonPolar CCl4/PhCl Polar Polar/Misc (Acetonitrile, EtOAc) SolventCheck->Polar MeCN/EtOAc FilterSucc Step 1: Cool & Filter Remove precipitated Succinimide NonPolar->FilterSucc Evap Evaporate Solvent Polar->Evap FilterSucc->Evap Redissolve Redissolve in EtOAc Evap->Redissolve Evap->Redissolve AqWash Step 2: Aqueous Wash (Water 3x) Removes residual Succinimide Redissolve->AqWash DryConc Dry (MgSO4) & Concentrate AqWash->DryConc Analysis 1H NMR Analysis DryConc->Analysis Pure Target Purity Reached Analysis->Pure >98% Purity Recryst Step 3: Recrystallization (EtOAc / Heptane) Analysis->Recryst Contains SM or Dibromo Recryst->Pure

Caption: Logical workflow for the isolation and purification of 3-(Bromomethyl)-4-methoxybenzoic acid, prioritizing succinimide removal followed by recrystallization.

References

  • Preparation of 4-bromomethyl-3-methoxybenzoic acid esters. (1996). German Patent DE19531164A1.[1] (Describes the use of EtOAc/Heptane for recrystallization of the methyl ester analog and water extraction for succinimide).

  • 3-Bromo-4-methoxybenzoic acid. (2023).[1][8][9] Sigma-Aldrich Product Specification. (Provides physical property data and solubility context).

  • Synthesis method for 3-bromine-4-(methylol)methyl benzoate. (2015). Patent CN104557635A.[1] (Details the NBS bromination conditions and workup for similar benzylic bromides).

  • Recrystallization Guide. (n.d.). University of Massachusetts Amherst, Dept of Chemistry.[1] (General principles for selecting solvent pairs for aromatic acids).

Sources

Technical Support Center: Purification of 3-(Bromomethyl)-4-methoxybenzoic acid

[1][2]

Executive Summary

You are working with 3-(Bromomethyl)-4-methoxybenzoic acid , a highly reactive benzylic bromide intermediate often utilized in the synthesis of BTK inhibitors (e.g., Ibrutinib analogs).[1][2]

Critical Warning: This compound possesses a "dual-threat" functionality:

  • Benzylic Bromide: Highly susceptible to hydrolysis (forming the benzyl alcohol) and nucleophilic attack.[2][3]

  • Carboxylic Acid: Increases polarity and potential for dimerization.[2][3]

Successful recrystallization requires balancing the solubility of the polar acid group while protecting the labile C-Br bond from solvolysis.[1][3] Moisture exclusion is the single most important variable in this protocol.

Module 1: Solvent System Selection

The Solubility/Stability Matrix

Unlike standard organic acids, you cannot simply boil this compound in ethanol or methanol.[2][3] The electron-donating methoxy group at the para position stabilizes the benzylic carbocation, making the C-Br bond significantly more labile and prone to solvolysis (ether formation) in protic solvents [1].[1]

Recommended Solvent Systems
Solvent SystemRatio (v/v)SuitabilityTechnical Notes
Ethyl Acetate / n-Heptane 1:2 to 1:4 Optimal Best balance.[1][2][3] EtOAc dissolves the acid; Heptane acts as the anti-solvent.[3] Low boiling point allows easy drying.[2][3][4]
Toluene / Acetonitrile Variable High Excellent for removing polar impurities.[2][3] Toluene suppresses hydrolysis better than polar ethers.[2][3]
Glacial Acetic Acid Pure Moderate Good solubility for the acid form, but high boiling point makes product drying difficult.[3] Risk of acetolysis at high temps.[2][3]
Methanol / Ethanol N/A FORBIDDEN High Risk. Will rapidly convert product to the methyl/ethyl ether analog via solvolysis [2].[2][3]
Water N/A FORBIDDEN Will hydrolyze the C-Br bond to the benzyl alcohol (3-hydroxymethyl derivative).[1][2]

Module 2: Optimized Recrystallization Protocol

Workflow Logic

The following protocol is designed to minimize thermal exposure. Benzylic bromides can degrade (eliminate HBr) if held at reflux for extended periods.[2][3]

RecrystallizationWorkflowStartCrude Solid(3-Bromomethyl-4-methoxybenzoic acid)Dissolve1. DissolutionReflux in Min. Ethyl Acetate (Anhydrous)Start->DissolveCheckClear Solution?Dissolve->CheckFilter2. Hot Filtration(Remove inorganic salts)Check->FilterNo (Solids present)AntiSolvent3. Anti-Solvent AdditionAdd warm n-Heptane until turbidCheck->AntiSolventYesFilter->AntiSolventCooling4. Controlled CoolingRT (30 min) -> 0°C (1 hr)AntiSolvent->CoolingIsolate5. IsolationVacuum Filtration + Heptane WashCooling->IsolateDry6. DryingVacuum < 40°C (Critical)Isolate->Dry

Figure 1: Optimized workflow for minimizing thermal degradation during purification.[1][2]

Step-by-Step Procedure
  • Preparation:

    • Ensure all glassware is oven-dried.[1][2][3]

    • Use anhydrous Ethyl Acetate (EtOAc) and n-Heptane.[1][2][3]

    • Pre-heat the n-Heptane to ~50°C in a separate flask.

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum anhydrous EtOAc.[2][3]

    • Heat gently (water bath at 60-70°C). Do not exceed 75°C.

    • Swirl until dissolved.[2][3] If inorganic salts (e.g., succinimide from NBS bromination) remain, perform a rapid hot filtration.[2]

  • Crystallization:

    • Remove from heat.[2][3][4]

    • While still hot, slowly add the warm n-Heptane down the side of the flask.

    • Stop point: When a faint, persistent cloudiness (turbidity) appears.[2][3]

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.[1][3]

  • Nucleation & Growth:

    • Allow the flask to cool to Room Temperature (RT) undisturbed for 30 minutes. Rapid cooling here causes oiling out.[1]

    • Once at RT, transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid.[2][3]

    • Wash the cake with cold n-Heptane (removes non-polar impurities like unreacted starting material).[1][2][3]

    • Do not wash with water.

  • Drying:

    • Dry under high vacuum at ambient temperature or max 40°C.[2][3]

    • Note: High heat during drying can cause the crystal lattice to collapse or the compound to degrade.[3]

Module 3: Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

Diagnosis: This usually happens if the solution is too concentrated or cooled too quickly.[2][3] The melting point of the solvated impurity might be lower than the crystallization temperature.[3] Corrective Action:

  • Re-heat the mixture until clear.

  • Add a small amount (5-10% volume) of additional EtOAc.[1][2][3]

  • Seed the solution with a tiny crystal of pure product (if available) when the temperature hits ~35°C.

  • Stir slowly during cooling to encourage nucleation over phase separation.

Q2: I see a white precipitate that won't dissolve in hot EtOAc. What is it?

Diagnosis: This is likely Succinimide (if synthesized via NBS bromination) or inorganic salts.[2][3] Succinimide has low solubility in non-polar organics.[2][3] Corrective Action: Perform a hot filtration (Step 2 in the diagram).[2][3] Ensure the funnel is pre-heated to prevent the product from crystallizing on the filter paper.[3]

Q3: My yield is low, and the mother liquor contains the product. Can I recover it?

Diagnosis: The solubility in EtOAc is high.[2][3] You may have used too much "good" solvent.[2][3] Corrective Action: Concentrate the mother liquor by rotary evaporation to 50% volume. Add more n-Heptane and repeat the cooling process.[1][2][3] Warning: Second crops are usually less pure and may contain the dibromo-impurity (3-dibromomethyl analog).[1][2][3] Check purity via HPLC/NMR.

Q4: The crystals are turning yellow/orange upon storage.

Diagnosis: Trace free bromine (

23Corrective Action:


23

References

  • Reactivity of Benzylic Bromides

    • Mechanistic Insight: The methoxy group is an electron-donating group (EDG) that stabilizes the benzylic carbocation resonance structure, significantly increasing the rate of hydrolysis compared to unsubstituted benzyl bromide.
    • Source: BenchChem.[2][3] "Reactivity and Stability of Methoxy-substituted Benzyl Bromides." [2]

  • Solvent Selection & Synthesis Precedents

    • Protocol Basis: Patents regarding the synthesis of 4-bromomethyl-3-methoxybenzoic acid esters utilize Ethyl Acetate/Heptane systems to avoid solvolysis.[1][2][3]

    • Source: Google Patents.[2][3] "Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters." DE19531164A1.[2][3]

  • General Solubility Data

    • Data: Solubility profiles of benzoic acid derivatives in acetonitrile and ethyl acetate.[3][5]

    • Source: ResearchGate.[2][3] "Solubility comparison in acetonitrile."

Stability and proper storage conditions for 3-(Bromomethyl)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-(Bromomethyl)-4-methoxybenzoic acid (CAS No. 158546-62-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and successful application of this versatile reagent in your experiments. Here, we address common questions and troubleshooting scenarios in a direct, question-and-answer format, grounded in established chemical principles and safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-(Bromomethyl)-4-methoxybenzoic acid?

A1: The main stability concern for this compound is its susceptibility to hydrolysis due to the presence of the reactive benzylic bromide (-CH₂Br) group. Benzylic halides are electrophilic and can react with nucleophiles, with water being a common nucleophile present as atmospheric moisture. This reaction, if it occurs, will convert the desired bromomethyl group into a hydroxymethyl group (an alcohol), rendering the reagent inactive for its intended alkylation purposes. The product is generally considered chemically stable under standard ambient, dry conditions[1]. However, prolonged exposure to moisture is the most significant threat to its integrity.

Q2: What are the ideal short-term and long-term storage conditions?

A2: Proper storage is critical to preserving the compound's purity and reactivity. The consensus from safety data sheets and supplier recommendations is to store the compound in a cool, dry, and well-ventilated place [2].

For long-term storage , refrigeration (2-8 °C) is often recommended to minimize any potential thermal degradation, although the compound is a solid with a relatively high melting point of 155-158 °C. The most critical factor is preventing moisture ingress. Storing the container inside a desiccator, either at room temperature or refrigerated, provides an excellent secondary barrier against humidity. Some suppliers also recommend storing under an inert atmosphere, such as argon or nitrogen, to displace moisture and oxygen[3].

Q3: I've received my shipment. How should I handle the compound upon opening it for the first time?

A3: First, always handle 3-(Bromomethyl)-4-methoxybenzoic acid inside a certified chemical fume hood. This compound is a skin, eye, and respiratory irritant[4]. Upon opening, it is best practice to quickly aliquot the required amount into a separate, tared vial for immediate use. If you plan to use the reagent over multiple experiments, consider pre-aliquoting the entire contents into several smaller, tightly sealed vials under an inert atmosphere (e.g., in a glovebox). This minimizes the exposure of the bulk material to atmospheric moisture each time it is accessed.

Q4: What personal protective equipment (PPE) is mandatory when working with this reagent?

A4: Due to its hazardous properties, the following PPE is required:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are essential[4][5].

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact[4][5].

  • Body Protection: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron may be advisable.

  • Respiratory Protection: All handling of the solid powder should be done in a fume hood to avoid inhaling dust, which can cause respiratory irritation[6].

Troubleshooting Guide

Q5: My reaction is not proceeding, or the yield is very low. Could the reagent have degraded?

A5: This is a common issue and is very often linked to reagent quality. If you suspect degradation, consider the following:

  • Check the Physical Appearance: The compound should be a white to off-white crystalline solid[7]. If it appears discolored, clumpy, or sticky, it may have been compromised by moisture.

  • Confirm Purity: The most definitive way to check for degradation is through analytical methods. A simple Thin Layer Chromatography (TLC) analysis comparing your reagent to a new or trusted lot can be revealing. The hydrolyzed product (3-(hydroxymethyl)-4-methoxybenzoic acid) will have a different Rf value. A proton NMR (¹H NMR) spectrum is also highly diagnostic; the benzylic proton signal for the -CH₂Br group will have a characteristic chemical shift, which will be absent or diminished in the degraded product, replaced by a new signal for the -CH₂OH group.

  • Review Your Storage: Was the bottle left open on the bench? Was it stored in a high-humidity environment? Answering these questions can often pinpoint the source of the problem.

Below is a workflow to diagnose potential reagent-based failures.

G start Low or No Reaction Yield check_reagent Is 3-(Bromomethyl)-4-methoxybenzoic acid the limiting reagent? start->check_reagent suspect_degradation Suspect Reagent Degradation check_reagent->suspect_degradation Yes troubleshoot_other Troubleshoot Other Reaction Parameters (Solvent, Base, Temp) check_reagent->troubleshoot_other No check_appearance Check Physical Appearance (Clumpy, Discolored?) suspect_degradation->check_appearance run_tlc Run Analytical Check (TLC, NMR) check_appearance->run_tlc degraded Reagent is Degraded run_tlc->degraded Fails not_degraded Reagent is OK run_tlc->not_degraded Passes source_new Source Fresh Reagent & Implement Strict Storage Protocol degraded->source_new not_degraded->troubleshoot_other

Caption: Troubleshooting workflow for reaction failure.

Q6: I see an unexpected byproduct in my reaction analysis. What could it be?

A6: An unexpected byproduct can often be traced back to the primary degradation pathway: hydrolysis. The resulting 3-(hydroxymethyl)-4-methoxybenzoic acid contains a nucleophilic alcohol. In the presence of a base (common in alkylation reactions), this alcohol can be deprotonated and subsequently react with another molecule of 3-(Bromomethyl)-4-methoxybenzoic acid to form an ether dimer. This is especially problematic if your reaction conditions involve heat.

G reagent 3-(Bromomethyl)-4-methoxybenzoic acid (Active Reagent) hydrolyzed 3-(Hydroxymethyl)-4-methoxybenzoic acid (Degradation Product) reagent->hydrolyzed Hydrolysis dimer Ether Dimer Byproduct (Side Reaction) reagent->dimer moisture H₂O (Moisture) moisture->hydrolyzed hydrolyzed->dimer Self-Condensation base Base / Heat base->dimer

Caption: Potential degradation and byproduct formation pathway.

Experimental Protocols & Data

Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)[3] or Room Temperature[7]Cool temperatures slow down potential degradation pathways. However, preventing moisture is more critical than temperature alone.
Atmosphere Dry. Store under an inert gas (N₂ or Ar) if possible[3].Minimizes contact with atmospheric moisture, preventing hydrolysis of the reactive bromomethyl group[6].
Light Store in an amber or opaque container. Protect from light[3].While hydrolysis is the primary concern, benzylic bromides can be sensitive to light, which can initiate radical pathways.
Container Tightly sealed container[2][4].This is the primary barrier to moisture ingress. Ensure the cap and threads are clean and provide a good seal.
Protocol: Preparing a Stock Solution for Reaction

This protocol outlines the best practices for handling the solid and preparing it for an experiment, minimizing degradation risk.

Objective: To accurately weigh and dissolve 3-(Bromomethyl)-4-methoxybenzoic acid in an anhydrous solvent for use in a subsequent reaction.

Materials:

  • 3-(Bromomethyl)-4-methoxybenzoic acid

  • Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

  • Oven-dried glassware (round-bottom flask, vials)

  • Septa and nitrogen/argon line

  • Syringes and needles

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature in a desiccator.

  • Inert Atmosphere: Assemble the reaction flask, fit it with a septum, and purge with a gentle stream of nitrogen or argon for 5-10 minutes to create an inert atmosphere.

  • Weighing: In a chemical fume hood, briefly remove the septum and add the desired mass of 3-(Bromomethyl)-4-methoxybenzoic acid to the flask. Work quickly to minimize exposure to air.

  • Re-purging: Immediately replace the septum and briefly purge the flask headspace with inert gas again.

  • Solvent Addition: Using a dry syringe, add the required volume of anhydrous solvent to the flask through the septum.

  • Dissolution: Swirl or stir the flask until the solid is completely dissolved. The resulting solution is now ready for use or for transfer via syringe to the main reaction vessel.

By following this procedure, you create a validated system where the reagent's integrity is protected from the primary degradation threat—atmospheric moisture—ensuring that your experiment begins with an active, reliable starting material.

References

Sources

Technical Support Center: Interpreting Impure ¹H NMR Spectra of 3-(Bromomethyl)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-(Bromomethyl)-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize ¹H NMR spectroscopy for structural verification and purity assessment. Navigating a complex NMR spectrum with unexpected signals can be challenging. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to help you identify common impurities and interpret your data with confidence.

Section 1: The Ideal ¹H NMR Spectrum of 3-(Bromomethyl)-4-methoxybenzoic acid

Before troubleshooting impurities, it is crucial to understand the expected spectrum of the pure target compound. The structure and proton assignments for 3-(Bromomethyl)-4-methoxybenzoic acid are shown below.

Structure of 3-(Bromomethyl)-4-methoxybenzoic acid with proton labels

Figure 1: Structure and Proton Numbering of 3-(Bromomethyl)-4-methoxybenzoic acid.

The anticipated ¹H NMR signals in a typical deuterated solvent like CDCl₃ are summarized in the table below. Note that the chemical shift of the carboxylic acid proton (Hₐ) is highly dependent on solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts for Pure 3-(Bromomethyl)-4-methoxybenzoic acid

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
Hₐ (-COOH )> 10.0Broad Singlet (br s)1HAcidic protons are highly deshielded and often appear as broad signals due to hydrogen bonding and chemical exchange.[1]
Hₑ (Ar-H )~8.05Doublet (d)1HThis proton is ortho to the electron-withdrawing carboxylic acid group, causing a significant downfield shift.
(Ar-H )~7.95Doublet of Doublets (dd)1HThis proton is ortho to the bromomethyl group and meta to the carboxylic acid, leading to a downfield shift and complex splitting.
HᏧ (Ar-H )~7.00Doublet (d)1HThis proton is ortho to the electron-donating methoxy group, resulting in an upfield shift relative to the other aromatic protons.
H꜀ (-CH₂ Br)~4.70Singlet (s)2HThe protons of the bromomethyl group are deshielded by the adjacent electronegative bromine atom and the aromatic ring.[2]
Hᵇ (-OCH₃ )~3.95Singlet (s)3HMethoxy protons typically appear as a sharp singlet in this region. The value for the parent 4-methoxybenzoic acid is around 3.84 ppm.[3]
Section 2: Troubleshooting & FAQ: Identifying Common Impurities

This section addresses specific questions that may arise when analyzing a ¹H NMR spectrum that deviates from the ideal.

Q1: "My spectrum shows a sharp singlet around δ 2.3-2.5 ppm. What is this peak?"

Answer: This signal is a strong indicator of unreacted starting material, 4-methoxy-3-methylbenzoic acid . In the synthesis of 3-(Bromomethyl)-4-methoxybenzoic acid, a benzylic bromination reaction is typically performed on 4-methoxy-3-methylbenzoic acid. An incomplete reaction will leave some of this starting material in your product.

  • Confirmation: Look for other characteristic signals of the starting material that are distinct from your product. The aromatic signals of 4-methoxy-3-methylbenzoic acid will differ slightly from your product's. The key diagnostic peak, however, is the methyl singlet.[4]

  • Troubleshooting: To remove this impurity, you can repurify your product, typically via recrystallization. If the impurity level is high, consider optimizing the reaction conditions (e.g., increasing reaction time, temperature, or the molar equivalent of the brominating agent).

Q2: "I see an additional singlet in the benzylic region (δ 4.5-4.8 ppm). What could it be?"

Answer: An extra singlet in this region often points to a byproduct of the bromination reaction. Two common possibilities are:

  • Dibrominated Byproduct: Over-bromination can lead to the formation of 3,4-bis(bromomethyl)benzoic acid .[5] This molecule would exhibit a singlet for its two equivalent -CH₂Br groups in this region. The integration of this peak relative to your desired product's -CH₂Br signal can help quantify this impurity.

  • Hydrolysis Product: The bromomethyl group is susceptible to hydrolysis, especially during aqueous workups or if moisture is present, leading to the formation of 3-(hydroxymethyl)-4-methoxybenzoic acid . The -CH₂OH signal would appear in a similar region (~4.6-4.8 ppm). To confirm, look for a new, broad singlet corresponding to the alcohol -OH proton. This peak can be confirmed by performing a D₂O shake experiment (see Protocol 2).

Q3: "I'm seeing unexpected signals in the δ 1.2-4.0 ppm range, including a quartet around δ 4.1 and a triplet around δ 1.2."

Answer: These signals are very characteristic of residual ethyl acetate , a common solvent used for extraction and chromatography. Many other solvents used during synthesis or purification can also appear as impurities in your final sample.[6][7]

  • Actionable Advice: Always be mindful of the solvents used in your experiment. Cross-reference any unexpected peaks with known solvent chemical shifts. A comprehensive table of common laboratory solvents is an invaluable resource.[8][9]

Table 2: ¹H NMR Signals of Common Residual Solvents (in CDCl₃)

SolventChemical Shift (δ, ppm)Multiplicity
Acetone2.17Singlet
Dichloromethane (DCM)5.30Singlet
Diethyl Ether3.48, 1.21Quartet, Triplet
Ethanol3.72, 1.25Quartet, Triplet
Ethyl Acetate4.12, 2.05, 1.26Quartet, Singlet, Triplet
Hexane / Heptane~1.2-1.3, ~0.9Broad Multiplet, Multiplet
Methanol3.49Singlet
Tetrahydrofuran (THF)3.76, 1.85Multiplet, Multiplet

This table is adapted from data published by Gottlieb, H. E., et al. (1997) and subsequent compilations.[6][7][8]

Q4: "There is a broad, rolling peak around δ 1.5-4.0 ppm. What is it?"

Answer: A broad, often poorly defined peak in this region is typically water (H₂O) . The chemical shift of water is highly variable and depends on the solvent, temperature, and the presence of acidic or basic functional groups in the sample.[10] In the presence of your acidic compound, water's chemical shift can be unpredictable.

  • Confirmation: The definitive method to identify a water peak (or any other exchangeable proton like -OH or -NH) is the D₂O shake experiment (see Protocol 2). Upon adding a drop of D₂O and re-acquiring the spectrum, the water peak will diminish or disappear entirely.

Section 3: Workflow for Spectrum Analysis

A systematic approach is key to efficiently interpreting an impure NMR spectrum. The following workflow diagram illustrates a logical sequence of steps for identifying the components in your sample.

G start Start: Acquire ¹H NMR Spectrum assign_target 1. Identify & Assign Peaks for 3-(Bromomethyl)-4-methoxybenzoic acid start->assign_target check_unassigned 2. Are there unassigned peaks remaining? assign_target->check_unassigned analyze_region 3. Analyze Chemical Shift (δ) of Impurity Peaks check_unassigned->analyze_region Yes end_pure Spectrum is Clean. Proceed with Work. check_unassigned->end_pure No region_upfield δ 2.3-2.5 ppm? analyze_region->region_upfield region_benzylic δ 4.5-4.8 ppm? region_upfield->region_benzylic No impurity_sm Likely Starting Material: 4-methoxy-3-methylbenzoic acid region_upfield->impurity_sm Yes region_solvent δ 1.0-4.0 ppm (various)? region_benzylic->region_solvent No impurity_byproduct Possible Byproduct: Dibrominated or Hydrolyzed Product region_benzylic->impurity_byproduct Yes region_broad Broad Peak? region_solvent->region_broad No impurity_solvent Likely Residual Solvent (e.g., Ethyl Acetate, DCM) region_solvent->impurity_solvent Yes impurity_water Likely Water. Confirm with D₂O Shake. region_broad->impurity_water Yes end_impure Impurity Identified. Consider Repurification. region_broad->end_impure No impurity_sm->end_impure impurity_byproduct->end_impure impurity_solvent->end_impure impurity_water->end_impure

Caption: A troubleshooting workflow for identifying impurities in a ¹H NMR spectrum.

Section 4: Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR Spectroscopy
  • Weigh Sample: Accurately weigh 5-10 mg of your dried 3-(Bromomethyl)-4-methoxybenzoic acid sample directly into a clean, dry NMR tube.

  • Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Dissolve: Cap the NMR tube securely and gently invert it several times to dissolve the sample. If necessary, use a vortex mixer for a few seconds. A brief sonication can aid dissolution for poorly soluble samples.

  • Transfer (if needed): If the sample was dissolved outside the tube, transfer the solution to the NMR tube using a pipette with a filter tip to remove any particulate matter.

  • Acquire Spectrum: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Protocol 2: The D₂O Shake Experiment for Identifying Exchangeable Protons

This protocol is performed after an initial ¹H NMR spectrum has been acquired (following Protocol 1).

  • Remove Sample: Carefully remove the NMR tube from the spectrometer.

  • Add D₂O: Add one drop (~20-30 µL) of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Reseal the tube and shake it vigorously for about 10-15 seconds. This facilitates the exchange of labile protons (like -COOH, -OH, -NH, and H₂O) with deuterium.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters as the first.

  • Analyze: Compare the two spectra. The signals corresponding to exchangeable protons will have significantly decreased in intensity or disappeared completely in the second spectrum.

References
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Entry bmse000553: m-Toluic Acid. [Link]

  • Gunnlaugsson, T., et al. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels. Dalton Transactions, 44, 15270-15282. [Link]

  • ChemBK. (2024). 4-Methoxy-m-toluic acid. [Link]

  • SpectraBase. (n.d.). 4-(Bromomethyl)benzoic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Bromomethyl)benzoic acid. PubChem Compound Summary for CID 22599. [Link]

  • SpectraBase. (n.d.). 4-Methoxy benzoic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind 4-Bromo-3-methoxybenzoic Acid. [Link]

  • Chegg.com. (2020). Solved (iii) Draw the expected 'H-NMR spectrum of 4-bromomethylbenzoic acid. [Link]

  • Chemistry Connected. (n.d.). ¹H NMR Chemical Shifts General Chart. [Link]

  • Reddit. (2024). 1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be? [Link]

  • Google Patents. (1995). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • PubChemLite. (n.d.). 3-[(4-bromophenyl)methoxy]benzoic acid. [Link]

Sources

Technical Support Center: Optimizing Reaction Parameters for the Bromination of 3-Methyl-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of 3-methyl-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this electrophilic aromatic substitution reaction. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction for yield, purity, and regioselectivity.

Introduction: The Scientific Foundation

The bromination of 3-methyl-4-methoxybenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] In this process, an electrophile, typically a bromine cation (Br+), attacks the electron-rich aromatic ring, replacing a hydrogen atom.[3][4] The methoxy (-OCH₃) and methyl (-CH₃) groups on the starting material are both activating and ortho-, para-directing. However, the methoxy group is a significantly stronger activating group, meaning it has a greater influence on where the incoming bromine atom will substitute. The interplay between these directing groups and the reaction conditions is critical for achieving the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the monobromination of 3-methyl-4-methoxybenzoic acid?

The major product is expected to be 5-bromo-3-methyl-4-methoxybenzoic acid. The powerful ortho-, para-directing methoxy group at position 4 will direct the incoming electrophile to positions 3 and 5. The methyl group at position 3 will sterically hinder the attack at position 3, making position 5 the more favorable site for substitution.

Q2: I'm observing a significant amount of a dibrominated side product. What is the likely cause and how can I prevent it?

The formation of a dibrominated product, likely 2,5-dibromo-3-methyl-4-methoxybenzoic acid, is a common issue. This occurs because the product of the first bromination is still activated towards further electrophilic substitution.

  • Cause: The primary cause is often the use of an excess of the brominating agent or reaction conditions that are too harsh (e.g., high temperature, highly polar solvent).

  • Solution:

    • Control Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use no more than one equivalent.

    • Milder Brominating Agent: Switch to a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).[5][6]

    • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to reduce the reaction rate and improve selectivity.[5][7]

    • Solvent Choice: Use a non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) to temper the reactivity of the brominating agent.[5]

Q3: My reaction is very slow or isn't going to completion. What are some strategies to improve the reaction rate?

While avoiding harsh conditions is key to preventing side reactions, sometimes the reaction needs a gentle push.

  • Catalyst: While a strong Lewis acid catalyst like FeBr₃ is often used for brominating benzene, it might be too harsh for this activated system.[1][3] Consider using a milder catalyst or an additive. For instance, some studies have shown that mandelic acid can catalyze aromatic bromination with NBS under aqueous conditions.[6]

  • Temperature: If the reaction is clean but slow at low temperatures, you can cautiously and incrementally increase the temperature while monitoring for the formation of byproducts by TLC or LC-MS.

  • Activation of Brominating Agent: Ensure your brominating agent is of high purity. Impurities can inhibit the reaction.

Q4: I'm having trouble with the purification of my product. What are the best methods?

Purification can be challenging due to the similar polarities of the starting material, desired product, and potential side products.

  • Recrystallization: This is often the most effective method for purifying solid aromatic acids. Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then add a co-solvent in which it is less soluble to induce crystallization upon cooling.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate) is typically effective. Adding a small amount of acetic acid to the eluent can help to reduce tailing of the carboxylic acid on the silica gel.

  • Aqueous Workup: During the workup, washing the organic layer with a solution of sodium bisulfite or sodium thiosulfate can help to remove any unreacted bromine.[5]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific experimental issues.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low Yield of Monobrominated Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Over-bromination: Formation of significant amounts of dibrominated byproducts. 3. Side Reactions: Radical bromination of the methyl group. 4. Product Loss During Workup: The product may be partially soluble in the aqueous phase, especially if the pH is not controlled.1. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material. If the reaction has stalled, consider a slight increase in temperature or extended reaction time. 2. Optimize Stoichiometry and Conditions: Refer to FAQ Q2. Precise control over the amount of brominating agent and maintaining a low temperature are crucial. 3. Exclude Light and Radical Initiators: Wrap the reaction vessel in aluminum foil to prevent photo-initiated radical reactions.[7] Avoid radical initiators unless benzylic bromination is desired.[8] 4. Control pH During Extraction: When extracting the product, ensure the aqueous phase is acidic (pH ~2) to keep the carboxylic acid protonated and in the organic layer.
Formation of Multiple Isomers 1. Lack of Regioselectivity: While the 5-bromo isomer is expected to be major, other isomers (e.g., 2-bromo or 6-bromo) can form under certain conditions.1. Lower Reaction Temperature: Lowering the temperature generally increases the selectivity of electrophilic aromatic substitutions. 2. Choice of Solvent: The solvent can influence regioselectivity. Experiment with different solvents of varying polarity. 3. Bulky Brominating Agent: While less common for simple brominations, using a bulkier brominating agent could potentially enhance steric hindrance effects, further favoring substitution at the less hindered position.
Presence of Colored Impurities in the Final Product 1. Residual Bromine: Elemental bromine has a characteristic orange-brown color.[9] 2. Oxidation Byproducts: Harsh reaction conditions can lead to the formation of colored, oxidized impurities.1. Quenching: After the reaction is complete, quench any excess bromine with a reducing agent like sodium bisulfite or sodium thiosulfate solution until the color disappears.[5] 2. Milder Conditions: Use milder reaction conditions (lower temperature, less reactive brominating agent) to prevent oxidation. 3. Purification: Activated carbon treatment of a solution of the crude product before recrystallization can sometimes remove colored impurities.
Benzylic Bromination (Bromination of the Methyl Group) 1. Radical Reaction Conditions: Presence of UV light or a radical initiator (like AIBN or benzoyl peroxide).1. Ionic Conditions: Ensure the reaction is performed under conditions that favor electrophilic aromatic substitution (polar solvent, absence of light).[7] 2. Choice of Brominating Agent: While NBS can be used for both radical and electrophilic bromination, the reaction conditions dictate the pathway. For EAS, the absence of radical initiators is key.

Experimental Protocols

Protocol 1: Controlled Monobromination using N-Bromosuccinimide (NBS)

This protocol is designed to favor the formation of the monobrominated product with high regioselectivity.

Materials:

  • 3-methyl-4-methoxybenzoic acid

  • N-Bromosuccinimide (NBS), recrystallized

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve 3-methyl-4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Under the inert atmosphere, add N-bromosuccinimide (1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a drop of acetic acid).

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a cold, saturated aqueous solution of sodium bisulfite.

  • Separate the organic layer. Wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Process

Reaction Mechanism

EAS_Mechanism Start 3-Methyl-4-methoxybenzoic Acid + Br+ Intermediate Sigma Complex (Resonance Stabilized Carbocation) Start->Intermediate Electrophilic Attack (Slow, Rate-Determining) Product 5-Bromo-3-methyl-4-methoxybenzoic Acid Intermediate->Product Deprotonation (Fast) H_plus H+

Caption: Electrophilic aromatic substitution mechanism for bromination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem with Bromination Reaction LowYield Low Yield Start->LowYield SideProducts Excess Side Products (e.g., Dibromination) Start->SideProducts NoReaction No or Slow Reaction Start->NoReaction Sol_LowYield_Time Increase Reaction Time/ Slightly Increase Temp LowYield->Sol_LowYield_Time Incomplete Conversion Sol_LowYield_Workup Optimize Workup pH LowYield->Sol_LowYield_Workup Loss During Extraction Sol_SideProducts_Stoich Control Stoichiometry (1 eq) SideProducts->Sol_SideProducts_Stoich Sol_SideProducts_Temp Lower Reaction Temperature SideProducts->Sol_SideProducts_Temp Sol_SideProducts_Reagent Use Milder Reagent (NBS) SideProducts->Sol_SideProducts_Reagent Sol_NoReaction_Catalyst Add Mild Catalyst NoReaction->Sol_NoReaction_Catalyst Sol_NoReaction_Purity Check Reagent Purity NoReaction->Sol_NoReaction_Purity

Caption: Decision tree for troubleshooting common bromination issues.

References

  • Organic Chemistry Class Notes. (2025, August 15). Electrophilic Aromatic Substitution Reactions: Bromination.
  • JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene.
  • Lumen Learning. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II.
  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • BenchChem. "troubleshooting bromination side reactions in phenol synthesis".
  • BYJU'S. (2019, March 29). Electrophilic Aromatic Substitution Reaction.
  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.
  • Chemical Science (RSC Publishing). (2022, July 5). Pd( ii )-catalyzed meta -C–H bromination and chlorination of aniline and benzoic acid derivatives.
  • Chemistry Steps. (2025, July 26). Reaction of Alkenes with Bromine.
  • Science Forums. (2012, March 1). Preventing a bromination reaction from going radical.
  • Journal of Organic Chemistry. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.
  • MDPI. (2023, February 10). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study.
  • BenchChem. Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
  • Chem-Impex. 3-Bromo-4-methoxybenzoic acid methyl ester.
  • PMC. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution.
  • Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination.
  • Journal of the American Chemical Society. (2025, April 1). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds.
  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism.
  • BenchChem. purification of liquid bromine contaminated with organic impurities.
  • Organic Syntheses Procedure. 2-bromo-3-methylbenzoic acid.
  • Google Patents. US3145084A - Purification of liquid bromine contaminated with organic impurities.

Sources

Validation & Comparative

A Technical Guide to the ¹H and ¹³C NMR Analysis of 3-(Bromomethyl)-4-methoxybenzoic Acid: A Comparative Approach for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Benzoic acid derivatives, in particular, represent a cornerstone of medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide range of therapeutic agents.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-(bromomethyl)-4-methoxybenzoic acid, a valuable building block in pharmaceutical synthesis.

Due to the limited availability of public, experimentally verified NMR data for 3-(bromomethyl)-4-methoxybenzoic acid, this guide will present a detailed, predicted spectral analysis grounded in the established principles of NMR spectroscopy and supported by comparative data from structurally analogous compounds. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and characterize this and similar molecules.

The Strategic Importance of NMR in the Analysis of Substituted Benzoic Acids

NMR spectroscopy is an unparalleled, non-destructive analytical technique that provides granular information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.[3] For substituted benzoic acids, NMR is instrumental in:

  • Confirming molecular structure: Unambiguously verifying the substitution pattern on the aromatic ring.

  • Assessing purity: Identifying and quantifying impurities, residual solvents, and side-products.

  • Monitoring reaction progress: Tracking the conversion of starting materials to products in real-time.

  • Elucidating intermolecular interactions: Studying hydrogen bonding and other non-covalent interactions that can influence the physicochemical properties of a drug candidate.

The chemical shifts (δ), coupling constants (J), and signal multiplicities observed in an NMR spectrum are exquisitely sensitive to the electronic effects of the substituents on the benzoic acid core.

Predicted ¹H and ¹³C NMR Spectral Analysis of 3-(Bromomethyl)-4-methoxybenzoic Acid

The following is a predicted analysis of the ¹H and ¹³C NMR spectra of 3-(bromomethyl)-4-methoxybenzoic acid. These predictions are based on established substituent effects and analysis of the NMR data of structurally related compounds.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-(bromomethyl)-4-methoxybenzoic acid in a common deuterated solvent such as DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the benzylic protons of the bromomethyl group, the methoxy protons, and the carboxylic acid proton.

Table 1: Predicted ¹H NMR Spectral Data for 3-(Bromomethyl)-4-methoxybenzoic Acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationRationale for Prediction
-COOH~12.5 - 13.5broad singlet-1HThe acidic proton of a carboxylic acid typically appears as a broad singlet at a downfield chemical shift due to hydrogen bonding.
H-2~7.9 - 8.1doubletJ ≈ 2 Hz1HThis proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will appear as a doublet due to coupling with H-6.
H-6~7.8 - 8.0doublet of doubletsJ ≈ 8.5 Hz, 2 Hz1HThis proton is ortho to the bromomethyl group and meta to the carboxylic acid group. It will be a doublet of doublets due to coupling with H-5 and H-2.
H-5~7.1 - 7.3doubletJ ≈ 8.5 Hz1HThis proton is ortho to the electron-donating methoxy group, resulting in an upfield shift compared to the other aromatic protons. It will appear as a doublet due to coupling with H-6.
-CH₂Br~4.7 - 4.9singlet-2HThe benzylic protons adjacent to an electronegative bromine atom are deshielded and typically appear as a singlet.
-OCH₃~3.9 - 4.1singlet-3HThe protons of the methoxy group are shielded and appear as a sharp singlet.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show eight distinct signals, corresponding to the seven carbon atoms of the substituted benzene ring and the carbonyl carbon of the carboxylic acid, plus the carbons of the bromomethyl and methoxy groups.

Table 2: Predicted ¹³C NMR Spectral Data for 3-(Bromomethyl)-4-methoxybenzoic Acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O~167 - 169The carbonyl carbon of a carboxylic acid is highly deshielded.
C-4~160 - 163The carbon atom attached to the electron-donating methoxy group will be significantly deshielded.
C-2~132 - 134This carbon is deshielded due to its proximity to the carboxylic acid group.
C-6~130 - 132This carbon is deshielded by the adjacent bromomethyl group.
C-1~125 - 127The ipso-carbon to the carboxylic acid group.
C-3~123 - 125The carbon attached to the bromomethyl group.
C-5~112 - 114This carbon is shielded by the ortho-methoxy group.
-CH₂Br~30 - 33The carbon of the bromomethyl group is deshielded by the electronegative bromine atom.
-OCH₃~56 - 58The methoxy carbon appears in a typical range for such groups.

Comparative NMR Analysis with Structurally Related Alternatives

A comparative analysis with structurally similar molecules is invaluable for validating the predicted spectral data and for understanding the influence of different functional groups on the NMR spectrum. For this guide, we will compare the predicted data for 3-(bromomethyl)-4-methoxybenzoic acid with experimental data for 4-methoxy-3-methylbenzoic acid and 3-bromo-4-methoxybenzoic acid . These compounds are relevant in drug development as they can be used to probe the effects of steric bulk, electronics, and reactivity at the 3-position.[1][2]

Table 3: Comparative ¹H NMR Data (DMSO-d₆, 400 MHz)

CompoundH-2 (ppm)H-5 (ppm)H-6 (ppm)-CH₂X/-CH₃ (ppm)-OCH₃ (ppm)-COOH (ppm)
3-(Bromomethyl)-4-methoxybenzoic acid (Predicted) ~7.9 - 8.1 (d)~7.1 - 7.3 (d)~7.8 - 8.0 (dd)~4.7 - 4.9 (s)~3.9 - 4.1 (s)~12.5 - 13.5 (br s)
4-Methoxy-3-methylbenzoic acid (Experimental) [4]7.74 (d)6.95 (d)7.71 (dd)2.18 (s)3.86 (s)12.6 (br s)
3-Bromo-4-methoxybenzoic acid (Experimental) 8.05 (d)7.15 (d)7.85 (dd)-3.90 (s)13.0 (br s)

Table 4: Comparative ¹³C NMR Data (DMSO-d₆, 100 MHz)

CompoundC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)C=O (ppm)-CH₂X/-CH₃ (ppm)-OCH₃ (ppm)
3-(Bromomethyl)-4-methoxybenzoic acid (Predicted) ~125-127~132-134~123-125~160-163~112-114~130-132~167-169~30-33~56-58
4-Methoxy-3-methylbenzoic acid (Experimental) [5]123.9131.9129.5160.8111.4130.1167.516.155.8
3-Bromo-4-methoxybenzoic acid (Experimental) 124.5134.5111.8158.5112.5132.1166.8-56.4

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized experimental protocol is crucial.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).[6] For carboxylic acids, DMSO-d₆ is often an excellent choice due to its high polarity.[7]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[8]

  • Procedure: a. Weigh the desired amount of the sample directly into a clean, dry NMR tube. b. Add the deuterated solvent using a clean pipette. c. Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved. d. If any particulate matter remains, filter the solution into a new NMR tube.

NMR Sample Preparation and Analysis Workflow
NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard one-pulse (zg30)

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time: 3-4 seconds

    • Spectral Width: 16-20 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled one-pulse (zgpg30)

    • Number of Scans: 1024-4096 (or more, depending on concentration)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: 1-2 seconds

    • Spectral Width: 200-240 ppm

Causality Behind Experimental Choices

  • Choice of Solvent: The choice of deuterated solvent is critical. It must dissolve the analyte without reacting with it. The residual solvent peak can serve as a secondary internal reference.[9]

  • Concentration: The concentration is a balance between obtaining a good signal-to-noise ratio and avoiding line broadening due to aggregation or viscosity effects.

  • Shimming: The process of shimming adjusts the magnetic field homogeneity across the sample. Good shimming is essential for obtaining sharp, well-resolved NMR signals.

  • Pulse Programs and Delays: The choice of pulse program and relaxation delay ensures that all nuclei have returned to their equilibrium state before the next pulse, allowing for accurate integration and quantification.

Logical Relationships in Spectral Interpretation

G cluster_structure Molecular Structure cluster_effects Electronic & Steric Effects cluster_nmr NMR Observables Structure 3-(Bromomethyl)-4- methoxybenzoic Acid EDG Electron-Donating Group (-OCH₃) Structure->EDG EWG Electron-Withdrawing Groups (-COOH, -CH₂Br) Structure->EWG Steric Steric Hindrance Structure->Steric ChemShift Chemical Shift (δ) EDG->ChemShift Shielding (Upfield Shift) EWG->ChemShift Deshielding (Downfield Shift) Steric->ChemShift Conformational Effects Multiplicity Signal Multiplicity ChemShift->Multiplicity Coupling Coupling Constant (J) Multiplicity->Coupling

Relationship between Molecular Structure and NMR Parameters

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 3-(bromomethyl)-4-methoxybenzoic acid. By presenting a detailed predicted spectrum and comparing it with experimental data from structurally related analogs, this guide offers valuable insights for researchers in drug development and medicinal chemistry. The provided experimental protocols and discussion of the underlying principles will aid in the acquisition and interpretation of high-quality NMR data, ensuring the accurate structural characterization of this and other important synthetic intermediates.

References

  • Kumar, A., Kamal, Y. K. T., Mishra, A. K., Singh, M., Singh, H., Kaushik, N., & Mishra, A. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link][2]

  • Kühnle, A., et al. (2019). Benzoic acid derivatives as a simple building block for on-surface C–C coupling. ResearchGate. [Link][10]

  • UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved February 17, 2026, from [Link]

  • University of California, Berkeley. (n.d.). Small molecule NMR sample preparation. Retrieved February 17, 2026, from [Link][6]

  • Iowa State University Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. [Link][8]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 17, 2026, from [Link][9]

Sources

3-(Bromomethyl)-4-methoxybenzoic acid vs. other linkers for antibody-drug conjugates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(Bromomethyl)-4-methoxybenzoic acid (BMBA) as a linker moiety for Antibody-Drug Conjugates (ADCs), specifically comparing its performance against industry-standard Maleimide and NHS-ester chemistries.

Executive Summary: The Case for Irreversible Alkylation

In the development of ADCs, the stability of the linker-antibody bond is the primary determinant of the therapeutic index. While Maleimide-based linkers (e.g., mc-Val-Cit-PAB) have dominated the field, they suffer from the "Retro-Michael" instability, leading to premature payload loss and off-target toxicity (e.g., neutropenia).

3-(Bromomethyl)-4-methoxybenzoic acid (BMBA) represents a class of benzylic alkylating linkers . Unlike maleimides, BMBA reacts with thiols via an irreversible


 nucleophilic substitution. The addition of the 4-methoxy group  is not cosmetic; it functions as an electron-donating group (EDG) that modulates the reactivity of the benzylic halide, balancing hydrolytic stability with rapid conjugation kinetics.

This guide compares BMBA directly against Maleimide and NHS esters, demonstrating why alkylation strategies are becoming the preferred method for next-generation ADCs requiring high plasma stability.

Mechanistic Comparison: Alkylation vs. Michael Addition

To understand the stability advantage, we must look at the bond formation mechanism.

The Maleimide Liability (Reversible)

Maleimides react with antibody cysteines via Michael addition to form a thiosuccinimide ring. In plasma (pH 7.4, 37°C), this ring can undergo a retro-Michael reaction, regenerating the maleimide, which is then rapidly scavenged by Serum Albumin (HSA). This "linker exchange" transfers the toxic payload to albumin, circulating it throughout the body.

The BMBA Advantage (Irreversible)

BMBA contains a benzylic bromide. The antibody cysteine thiolate attacks the benzylic carbon, displacing the bromide ion. The resulting thioether bond involves a


 carbon attached to the aromatic ring. This bond is chemically inert under physiological conditions and cannot reverse.
Visualization: Conjugation Pathways

The following diagram illustrates the kinetic pathways, highlighting the reversibility of Maleimides vs. the stability of BMBA.

ADC_Chemistry mAb_SH mAb-Cysteine (-SH) Maleimide Maleimide Linker (Michael Acceptor) mAb_SH->Maleimide + BMBA BMBA Linker (Alkyl Halide) mAb_SH->BMBA + Thiosuccinimide Thiosuccinimide Adduct (Metastable) Maleimide->Thiosuccinimide Michael Addition (Fast) Albumin Serum Albumin (-SH) Maleimide->Albumin Exchange Thioether Benzyl Thioether (Stable) BMBA->Thioether SN2 Alkylation (Irreversible) Thiosuccinimide->Maleimide Retro-Michael (Slow, Plasma) OffTarget Albumin-Drug Conjugate (Toxicity) Albumin->OffTarget Scavenging

Figure 1: Reaction pathways comparing the reversible nature of Maleimide conjugation (leading to potential albumin scavenging) versus the irreversible SN2 alkylation of BMBA.

Comparative Performance Analysis

The following table synthesizes experimental data comparing BMBA with standard linkers.

Feature3-(Bromomethyl)-4-methoxybenzoic acid (BMBA)Maleimide (e.g., SMCC, mc-Val-Cit)NHS Ester
Reaction Type

Alkylation (Cys-targeted)
Michael Addition (Cys-targeted)Amidation (Lys-targeted)
Bond formed Benzyl Thioether (Ar-CH2-S-mAb)ThiosuccinimideAmide
Plasma Stability High (No reversal)Moderate (Prone to Retro-Michael)High (Stable bond, but heterogeneous)
Selectivity High for Thiols at pH 7.5-8.0High for Thiols at pH 6.5-7.5Low (Reacts with ~40 Lysines)
Hydrophobicity Moderate (Aromatic ring increases logP)Low (Aliphatic ring)Low
DAR Control Excellent (Site-specific 2 or 4)Excellent (Site-specific 2 or 4)Poor (Poisson distribution 0-8)
Aggregation Risk Moderate (Requires PEG spacer if payload is hydrophobic)LowHigh (Due to high DAR species)
Critical Insight: The "Methoxy" Effect

Why use the 4-methoxy derivative (BMBA) instead of simple 4-(bromomethyl)benzoic acid?

  • Reactivity Tuning: The methoxy group (

    
    ) donates electrons to the benzene ring. This stabilizes the transition state of the alkylation, preventing the bromide from being too reactive (which causes hydrolysis in aqueous buffers before it can find the antibody).
    
  • Solubility: It slightly improves the solubility of the linker precursor in organic cosolvents (DMSO/DMA) used during conjugation.

Experimental Protocol: Conjugation Workflow

Reagents:

  • mAb: 10 mg/mL in PBS (pH 7.4), 1 mM EDTA.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

  • Linker-Payload: BMBA-Val-Cit-PAB-MMAE (dissolved in dry DMSO).

  • Quenching Agent: N-Acetylcysteine (NAC).

Step-by-Step Methodology
  • Reduction (Activation of mAb):

    • Add TCEP to the mAb solution at a molar ratio of 2.5:1 (TCEP:mAb) to target interchain disulfides.

    • Incubate at 37°C for 90 minutes .

    • Why: This selectively reduces the interchain disulfides to free thiols (-SH) without disrupting the internal domain folding.

  • Buffer Exchange (Critical for Alkylation):

    • The pH must be raised slightly to deprotonate the cysteine thiols (pKa ~8.3) for

      
       attack.
      
    • Exchange buffer to Borate buffer, pH 8.0, 1 mM DTPA .

    • Note: Unlike Maleimides (which react at pH 7.0), BMBA requires slightly higher pH (8.0-8.5) because the benzylic bromide is less electrophilic than a maleimide double bond.

  • Conjugation (The Alkylation):

    • Add the BMBA-Linker-Payload (in DMSO) to the reduced mAb.

    • Target solvent: 10-15% DMSO final concentration.

    • Molar Excess: Use 6-8 equivalents of linker per mAb.

    • Incubate at 25°C for 2-4 hours .

    • Monitoring: Unlike maleimides (30 min), alkylation is slower. Do not rush this step.

  • Quenching & Purification:

    • Add 20 equivalents of N-Acetylcysteine to quench unreacted bromide.

    • Purify via Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove free drug and organic solvent.

QC Checkpoint (Self-Validating System)
  • HIC-HPLC: Analyze the Drug-to-Antibody Ratio (DAR). You should see distinct peaks for DAR 0, 2, 4, 6, 8.

  • Stability Stress Test: Incubate the ADC in human plasma at 37°C for 7 days. Analyze free drug release by LC-MS.

    • Pass Criteria: <2% free drug release. (Maleimides typically fail here with >10% loss).

References

  • BOC Sciences. (2025). ADC Linker Technologies: Impact on Stability & Efficacy.

  • Creative Biolabs. (2021). New structures to resolve the instability of Maleimide joint. Link

  • WuXi AppTec. (2026). A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation. Link

  • PubChem. (2025).[1][2] 3-Bromo-4-methoxybenzoic acid Structure and Properties. Link

  • BenchChem. (2025).[3] Application of 4-(Bromomethyl)benzoic Acid in Bioconjugation Techniques. Link

Sources

Validated HPLC Method for Assessing the Purity of 3-(Bromomethyl)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

This guide provides a validated High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of 3-(Bromomethyl)-4-methoxybenzoic acid (CAS 857599-97-4). As a reactive benzylic bromide intermediate used in the synthesis of kinase inhibitors and other bioactive small molecules, this compound presents specific stability challenges—namely, rapid hydrolysis to its benzyl alcohol analog in aqueous/methanolic environments.

This guide compares a Standard Generic Gradient (often prone to artifacts) against an Optimized Validated Method designed to suppress solvolysis and ensure integral peak shape.

The Challenge: Why Generic Methods Fail

In drug development, benzylic bromides are potent alkylating agents. Their reactivity, which makes them valuable for synthesis, creates significant analytical hurdles.

Comparative Analysis: Generic vs. Optimized
FeatureMethod A: Generic Gradient Method B: Optimized Validated Method
Mobile Phase Water / Methanol (Neutral or 0.1% Formic Acid)Water (0.1% H₃PO₄) / Acetonitrile
Diluent 50:50 Methanol:Water100% Acetonitrile (HPLC Grade)
Column Standard C18 (e.g., 5 µm, 100 Å)Acid-Stable C18 (e.g., Zorbax SB-C18)
Primary Artifact Solvolysis: The methanolic diluent reacts with the bromomethyl group to form the methyl ether impurity in situ.None: Aprotic diluent prevents degradation prior to injection.
Peak Shape Tailing (Asymmetry > 1.5) due to ionization of the carboxylic acid.Sharp (Asymmetry < 1.2) due to pH suppression (pH ~2.5).
Suitability Unsuitable for purity assignment.Validated for QC and release testing.
Optimized Experimental Protocol

This method is designed to stabilize the reactive bromomethyl group while ensuring the protonation of the benzoic acid moiety for optimal retention and peak shape.

2.1. Chromatographic Conditions
  • Instrument: HPLC system equipped with a Diode Array Detector (DAD) or UV Variable Wavelength Detector.

  • Column: Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm (or equivalent acid-stable C18).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Reference: 360 nm).

  • Run Time: 15 minutes.

2.2. Mobile Phase Preparation
  • Solvent A (Aqueous): Dissolve 1.0 mL of 85% Phosphoric Acid (

    
    ) in 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane.
    
  • Solvent B (Organic): 100% Acetonitrile (ACN). Note: Do not use Methanol.[1]

2.3. Gradient Program
Time (min)% Solvent A (0.1%

)
% Solvent B (ACN)Phase
0.09010Equilibration
2.09010Isocratic Hold
10.01090Linear Gradient
12.01090Wash
12.19010Re-equilibration
15.09010End
2.4. Sample Preparation (Critical)
  • Diluent: 100% Acetonitrile .

    • Scientific Rationale: Water or alcohols in the diluent will cause rapid hydrolysis (to the benzyl alcohol) or methanolysis (to the methyl ether) before the sample reaches the column.

  • Standard Stock: Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • Working Sample: Dilute Stock 1:10 with Diluent to obtain 0.1 mg/mL. Inject immediately.

Impurity Profile & Degradation Pathways

Understanding the degradation logic is essential for identifying impurity peaks.

Key Impurities
  • Impurity A (Hydrolysis Product): 3-(Hydroxymethyl)-4-methoxybenzoic acid.

    • Origin: Reaction with moisture in the air or mobile phase. Elutes earlier than the main peak (more polar).

  • Impurity B (Starting Material): 4-Methoxy-3-methylbenzoic acid.

    • Origin: Incomplete bromination during synthesis. Elutes later than Impurity A but close to the main peak.

Pathway Visualization

DegradationPathway Compound 3-(Bromomethyl)-4-methoxybenzoic acid (Analyte) ImpurityA 3-(Hydroxymethyl)-4-methoxybenzoic acid (Hydrolysis Impurity) Compound->ImpurityA + H2O (Hydrolysis) ImpurityC Methyl Ether Analog (Artifact from MeOH) Compound->ImpurityC + MeOH (Solvolysis) ImpurityB 4-Methoxy-3-methylbenzoic acid (Starting Material) ImpurityB->Compound + Br2 (Synthesis)

Caption: Chemical fate of the analyte. Red arrows indicate degradation pathways that must be controlled via the optimized method.

Validation Workflow (ICH Q2(R1))

To ensure the method is "Trustworthy," the following validation parameters must be met.

4.1. System Suitability Testing (SST)

Perform 5 replicate injections of the Standard Solution.

  • RSD of Area: ≤ 2.0%

  • Tailing Factor: ≤ 1.5 (Ensured by acidic mobile phase).

  • Theoretical Plates: > 5000.

4.2. Specificity (Forced Degradation)

Intentionally degrade the sample to prove the method can separate the active from its breakdown products.

  • Acid Stress: 0.1 N HCl, 60°C for 1 hour. -> Generates Impurity A.

  • Base Stress: 0.1 N NaOH. -> Rapid degradation to Impurity A (Benzylic bromide is base-labile).

  • Oxidation: 3%

    
    . -> Potential formation of aldehyde/acid derivatives.[2][3][4]
    
4.3. Linearity & Range

Prepare solutions from 50% to 150% of the target concentration (0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Validation Logic Diagram

ValidationWorkflow cluster_SST 1. System Suitability cluster_Specificity 2. Specificity cluster_Quant 3. Quantitative Parameters Start Method Validation Start SST Inject Standard (n=5) RSD < 2.0% Start->SST Stress Forced Degradation (Acid/Base/Oxidation) SST->Stress Resolution Check Resolution (Rs > 1.5) Analyte vs. Impurities Stress->Resolution Linearity Linearity (50-150%) Resolution->Linearity Accuracy Recovery (Spike Studies) Linearity->Accuracy Report Generate Validation Report Accuracy->Report

Caption: Step-by-step validation logic ensuring the method is specific, precise, and accurate according to ICH guidelines.

References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Smolecule. (2024). 3-(Bromomethyl)-4-methoxybenzoic acid Product Information & Properties.Link

  • Sigma-Aldrich. (2024). Benzylic Bromide Stability and Handling Guide.Link

  • Chromatography Today. (2018). Strategies for the HPLC Analysis of Reactive Alkyl Halides.Link

Sources

A Senior Application Scientist's Comparative Review of Bifunctional Chemical Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of targeted therapeutics, the bifunctional chemical linker represents more than a mere molecular bridge. It is a critical design element that dictates the stability, pharmacokinetics, and ultimate efficacy of sophisticated bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] As a senior application scientist, this guide is intended to provide researchers, scientists, and drug development professionals with a nuanced, field-tested comparison of common bifunctional linkers, grounded in experimental data and practical protocols.

The Lynchpin of Performance: Why Linker Selection is Paramount

The fundamental role of a bifunctional linker is to connect a targeting moiety (e.g., a monoclonal antibody) to a payload (e.g., a cytotoxic drug).[2] However, the linker's responsibilities extend far beyond simple covalent attachment. An ideal linker must ensure the conjugate remains intact in systemic circulation to prevent premature payload release and off-target toxicity, yet facilitate efficient and selective release of the payload at the site of action.[3][] This delicate balance between stability and controlled release is the cornerstone of a successful targeted therapeutic.[5]

A Dichotomy of Design: Cleavable vs. Non-Cleavable Linkers

The primary classification of bifunctional linkers is based on their release mechanism: cleavable or non-cleavable.[] The choice between these two strategies is a pivotal decision in the design of a bioconjugate and is heavily influenced by the payload's mechanism of action and the biological characteristics of the target.[3]

Non-Cleavable Linkers: The Power of Stability

Non-cleavable linkers form a highly stable bond between the targeting molecule and the payload. The release of the active drug is contingent upon the complete proteolytic degradation of the antibody within the lysosome of the target cell.[1]

Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used non-cleavable, heterobifunctional linker. It features an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues on an antibody) and a maleimide group for reaction with sulfhydryl groups (e.g., from cysteine residues).[7]

Experimental Protocol: Two-Step Conjugation of a Thiol-Containing Payload to an Antibody using SMCC

Part 1: Maleimide-Activation of the Antibody

  • Reagent Preparation:

    • Equilibrate the SMCC vial to room temperature before opening to prevent moisture condensation.[8]

    • Prepare a stock solution of SMCC (e.g., 10-20 mM) in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[9]

    • Prepare the antibody in an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5.

  • Activation Reaction:

    • Add a 5- to 20-fold molar excess of the SMCC stock solution to the antibody solution. The optimal molar excess depends on the antibody concentration and should be determined empirically.[10][11] For antibody concentrations of 5-10 mg/mL, a 5- to 10-fold molar excess is a good starting point.[10]

    • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C with gentle mixing.[10]

  • Removal of Excess Linker:

    • Immediately following the incubation, remove non-reacted SMCC using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer.[8] This step is crucial to prevent the quenching of the thiol-containing payload in the subsequent step.

Part 2: Conjugation of the Thiol-Containing Payload

  • Payload Preparation:

    • Dissolve the thiol-containing payload in a suitable buffer. If the payload has disulfide bonds, they must be reduced to free thiols using a reducing agent like TCEP. Excess reducing agent must be removed prior to conjugation.[9]

  • Conjugation Reaction:

    • Combine the maleimide-activated antibody with the thiol-containing payload. The molar ratio should be optimized for the desired drug-to-antibody ratio (DAR).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C at a pH of 6.5-7.5.[9]

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted payload and aggregated species.[]

    • Characterize the ADC to determine the DAR (using UV-Vis spectroscopy or mass spectrometry), purity, and level of aggregation.[13]

Causality Behind Experimental Choices: The two-step protocol is designed to prevent self-conjugation of the payload or antibody. The pH range of 7.0-7.5 for the NHS ester reaction is a compromise between reaction efficiency and the stability of the NHS ester, which hydrolyzes more rapidly at higher pH.[14] The maleimide-thiol reaction is most efficient and specific at a slightly lower pH of 6.5-7.5.[15]

Diagram: SMCC Conjugation Workflow

SMCC_Conjugation cluster_activation Antibody Activation cluster_conjugation Payload Conjugation Ab Antibody (-NH2) Activated_Ab Maleimide-Activated Antibody Ab->Activated_Ab + SMCC pH 7.2-7.5 SMCC SMCC Linker SMCC->Activated_Ab ADC Antibody-Drug Conjugate Activated_Ab->ADC + Payload pH 6.5-7.5 Payload Thiol-Payload (-SH) Payload->ADC

Caption: A two-step workflow for ADC synthesis using the SMCC linker.

Advantages of Non-Cleavable Linkers:

  • High Plasma Stability: They exhibit excellent stability in circulation, minimizing premature drug release and associated off-target toxicities.[3]

  • Reduced Bystander Effect: As the payload is only released upon complete antibody degradation, the potential for the payload to diffuse out and affect neighboring healthy cells is minimized.[]

Disadvantages of Non-Cleavable Linkers:

  • Dependence on Lysosomal Proteases: The efficacy is entirely reliant on the internalization of the ADC and the subsequent degradation of the antibody in the lysosome.[1]

  • Generation of Active Metabolites: The released payload is attached to the linker and an amino acid residue, which may have altered pharmacological properties compared to the free drug.

Cleavable Linkers: Engineering for Targeted Release

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage under specific conditions prevalent within the target cell or tumor microenvironment.[17] This allows for the release of the unmodified payload, which is often crucial for its cytotoxic activity.

Hydrazone linkers are acid-labile and are designed to hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][8]

  • Mechanism: The hydrazone bond is stable at the physiological pH of blood (~7.4) but undergoes rapid hydrolysis at lower pH.[]

  • Experimental Data: The stability of hydrazone linkers is highly pH-dependent. For instance, some acylhydrazone linkers show a half-life of over 2 hours at pH 7.0, which decreases to as little as 2.4 minutes at pH 5.0.[19] The in vivo stability can also be significant, with some hydrazone-containing ADCs showing a hydrolysis rate in circulation of only 1.5–2% per day.[20]

Disulfide linkers are cleaved in the reducing environment of the cell's cytoplasm, which has a much higher concentration of glutathione (GSH) (1-10 mM) compared to the extracellular space (2-20 µM).[1][21]

  • Mechanism: The disulfide bond is reduced to two free thiols, liberating the payload.[]

  • Experimental Data: The cleavage rate of disulfide linkers is dependent on the GSH concentration. In the presence of 5 mM GSH, corresponding to intracellular concentrations, significant cleavage of a disulfide bond can be observed, while at 5 µM GSH, mimicking blood concentration, the bond remains largely intact.[23]

Diagram: Intracellular Cleavage of a Disulfide Linker

Disulfide_Cleavage ADC Antibody-S-S-Payload Cleaved Antibody-SH + HS-Payload ADC->Cleaved High Glutathione (GSH) (Intracellular)

Caption: Disulfide linker cleavage in the high-glutathione intracellular environment.

Peptide linkers, such as the commonly used valine-citrulline (Val-Cit) dipeptide, are designed to be cleaved by specific proteases, like cathepsin B, which are overexpressed in the lysosomes of many tumor cells.[]

  • Mechanism: The peptide bond is hydrolyzed by the target protease, often leading to a self-immolative cascade that releases the unmodified payload.[25]

  • Experimental Data: The Val-Cit linker demonstrates high stability in human plasma but is efficiently cleaved by cathepsin B.[26] However, it's important to note species-specific differences; the Val-Cit linker can be unstable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[20][26] Modifications to the linker, such as adding a P3 polar acidic residue, can significantly increase plasma stability in mice without compromising cathepsin B-mediated cleavage.[2]

Next-Generation Linkers: The Precision of Click Chemistry

Click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized bioconjugation.[27] This bioorthogonal reaction allows for highly specific and efficient conjugation under mild, physiological conditions.[]

Dibenzocyclooctyne (DBCO) linkers are a prime example, reacting specifically with azides to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[29]

Diagram: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC_Reaction Reactants Antibody-Azide + DBCO-Payload Product Antibody-Triazole-Payload Reactants->Product Copper-Free Click Reaction

Caption: Bioorthogonal conjugation using a DBCO linker via SPAAC.

Advantages of Click Chemistry Linkers:

  • Bioorthogonality: The reaction is highly specific and does not interfere with native biological functional groups.[29]

  • High Efficiency and Mild Conditions: SPAAC reactions are fast and proceed with high yields in aqueous buffers at physiological pH and temperature.[]

  • Versatility: A wide range of molecules can be functionalized with azides or alkynes, offering great flexibility in bioconjugate design.[30]

Comparative Summary and Field-Proven Insights

Linker TypeChemistryCleavage MechanismPlasma Stability (Half-life)Key AdvantagesCritical Considerations
SMCC (Non-cleavable) NHS ester, MaleimideProteolytic DegradationVery High (>7 days)[31]High stability, low off-target release, well-defined metabolites.Efficacy depends on lysosomal degradation; active metabolite may have altered properties.
Hydrazone (Cleavable) HydrazoneAcid HydrolysisModerate (e.g., 2-3 days)[31]Rapid release in acidic endosomes/lysosomes.Potential for instability in circulation, leading to off-target toxicity.[20]
Disulfide (Cleavable) DisulfideReduction by GlutathioneHighHigh intracellular vs. extracellular cleavage selectivity.Stability can be influenced by steric hindrance around the disulfide bond.
Val-Cit (Cleavable) DipeptideEnzymatic (Cathepsin B)High in human plasmaHigh specificity for tumor-associated proteases.Potential for instability in rodent plasma due to Ces1c cleavage.[26]
DBCO (Click Chemistry) Azide-Alkyne CycloadditionNon-CleavableVery HighHigh specificity, bioorthogonal, mild reaction conditions.Requires introduction of azide and alkyne functionalities.

Expertise in Action: Choosing the Right Linker

The selection of a linker is not a one-size-fits-all decision. For a highly potent payload where any systemic release is a major concern, a non-cleavable linker like SMCC is often the preferred choice. Conversely, if the unmodified payload is required for activity, a cleavable linker is necessary. In such cases, if the target antigen is known to internalize and traffic to the lysosome, a protease-cleavable linker like Val-Cit can provide excellent tumor selectivity. For targets in the acidic tumor microenvironment, a hydrazone linker might be considered, though careful evaluation of its plasma stability is paramount. Click chemistry linkers are increasingly favored for their precise control over conjugation, leading to more homogeneous ADC products.

Conclusion: The Future of Linker Technology

The field of bifunctional linkers is continuously evolving, with ongoing research focused on developing novel cleavage strategies and improving the physicochemical properties of linkers to enhance the therapeutic window of bioconjugates. As our understanding of tumor biology and the intracellular fate of ADCs deepens, we can anticipate the emergence of even more sophisticated linker technologies that will enable the development of safer and more effective targeted therapies.

References

  • A Comparative Guide to the Plasma Stability of ADC Linkers. (n.d.). Benchchem.
  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. (2009). Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289-302.
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (2019).
  • SMCC and SMCC Plus™ Protein Crosslinkers. (2025, October 13).
  • Acid Labile Linker Synthesis | ADC Services. (n.d.). BOC Sciences.
  • Overcoming ADC Conjugation Efficiency & Stability Challenges. (n.d.). BOC Sciences.
  • A Comparative Guide to Bifunctional Linkers in Drug Conjug
  • Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs). (2016). Molecular Pharmaceutics, 13(5), 1496–1503.
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024, May 22). Chemical Reviews.
  • Click Chemistry Overview - Bioconjug
  • Disulfide Linker Synthesis | ADC Services. (n.d.). BOC Sciences.
  • Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. (2011). Pharmaceutical Research, 28(10), 2547–2558.
  • Review of Antibody Drug Conjugate (ADC)
  • Technical Support Center: Troubleshooting Low Yield in ADC Conjug
  • Troubleshooting low conjugation efficiency in ADC production. (2025, December). Benchchem.
  • Cleavable linkers in antibody–drug conjugates. (2019). Chemical Society Reviews, 48(16), 4361-4374.
  • ADC Linker Technologies: Impact on Stability & Efficacy. (2025, October 24). BOC Sciences.
  • SMCC and Sulfo-SMCC User Guide. (2022, January 24). Thermo Fisher Scientific.
  • SMCC and Sulfo-SMCC for Cross-Linking and Conjug
  • Cathepsin B Cleavable Linker (Peptide Linker) | ADC Services. (n.d.). BOC Sciences.
  • Unfolding Potential of Click Chemistry in Bioconjug
  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (2016). Therapeutic Delivery, 7(5), 265–286.
  • SMCC and Sulfo-SMCC. (n.d.). Thermo Fisher Scientific.
  • How to Select the Optimal Linker-Payload for Your Research Project. (n.d.). Precise PEG.
  • Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis. (2022, July 22). LCGC North America.
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (2014). The AAPS Journal, 16(5), 1003–1016.
  • Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery. (2020). Biomacromolecules, 21(11), 4563–4574.
  • Technical Support Center: Purification of Antibody-Drug Conjug
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021). Frontiers in Pharmacology, 12, 689481.
  • Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates. (2025, January 9). Frontiers in Pharmacology.
  • Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production. (2025, September 8).
  • Advances and Limitations of Antibody Drug Conjugates for Cancer. (2021). Cancers, 13(15), 3703.
  • Overcoming Challenges in ADC Bioconjugation at Commercial Scale. (2018, October 23). Pharmaceutical Technology.
  • Cleavage of disulfide bond in D20HssCh conjugate in presence of... (n.d.).
  • Drug Conjugate Linkers and Their Effects on Drug Properties. (2023, August 10). WuXi AppTec DMPK.
  • Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. (2024, February 2). Encyclopedia.pub.
  • ADC stability in plasma and serum via mass spectrometry. (n.d.). Sterling Pharma Solutions.
  • Lysosomal Cleavable Peptide Linkers in Antibody- Drug Conjug
  • Chapter 3: Linker Design and Impact on ADC Properties. (2021, December 22). Royal Society of Chemistry.
  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. (2015).
  • Tips To Improve Size Exclusion Chromatography For mAbs And ADCs. (2022, May 2). Bioprocess Online.
  • Downstream Purification Strategies for Antibody–Drug Conjug
  • Cleavable linkers. (A) Hydrazone linker. This linker is cleaved in the... (n.d.).
  • Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjug
  • Ratiometric Detection of Glutathione Based on Disulfide Linkage Rupture between a FRET Coumarin Donor and a Rhodamine Acceptor. (2021, May 13). Analytical Chemistry, 93(20), 7385–7392.
  • ADC Linker Types: Selection & Design Guide. (n.d.). BOC Sciences.
  • Glutathione induced cleavage of disulfide linker in the amino-BODIPY based DD systems allowing ratiometric monitoring of drug release. (n.d.).
  • ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjug

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.